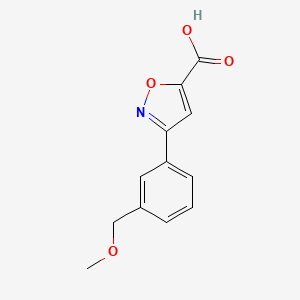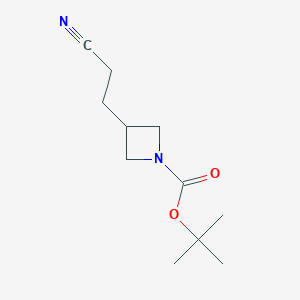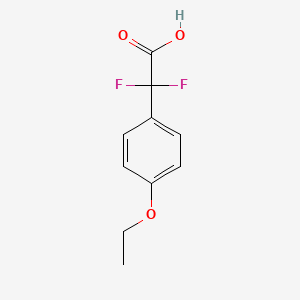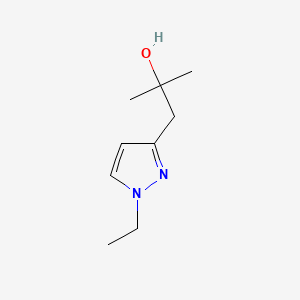
1-(1-ethyl-1H-pyrazol-3-yl)-2-methylpropan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Ethyl-1H-pyrazol-3-yl)-2-methylpropan-2-ol is a heterocyclic compound featuring a pyrazole ring substituted with an ethyl group at the 1-position and a hydroxyl group at the 2-position of a methylpropan-2-ol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-ethyl-1H-pyrazol-3-yl)-2-methylpropan-2-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-ethyl-1H-pyrazole with 2-methylpropan-2-ol in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or ethanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
1-(1-Ethyl-1H-pyrazol-3-yl)-2-methylpropan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as halogens, alkylating agents, or nucleophiles under appropriate conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted pyrazole derivatives .
Applications De Recherche Scientifique
1-(1-Ethyl-1H-pyrazol-3-yl)-2-methylpropan-2-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(1-ethyl-1H-pyrazol-3-yl)-2-methylpropan-2-ol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and participate in various intermolecular interactions. These interactions can influence the compound’s reactivity and biological activity, potentially affecting enzyme function, receptor binding, or other cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(1-Ethyl-1H-pyrazol-4-yl)propan-1-ol: A similar compound with a different substitution pattern on the pyrazole ring.
1-(1-Ethyl-1H-pyrazol-3-yl)ethanone: A related compound with a ketone functional group instead of a hydroxyl group.
(1-Ethyl-1H-pyrazol-3-yl)methanamine: A compound with an amine group instead of a hydroxyl group.
Uniqueness
1-(1-Ethyl-1H-pyrazol-3-yl)-2-methylpropan-2-ol is unique due to its specific substitution pattern and the presence of both a pyrazole ring and a tertiary alcohol group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C9H16N2O |
|---|---|
Poids moléculaire |
168.24 g/mol |
Nom IUPAC |
1-(1-ethylpyrazol-3-yl)-2-methylpropan-2-ol |
InChI |
InChI=1S/C9H16N2O/c1-4-11-6-5-8(10-11)7-9(2,3)12/h5-6,12H,4,7H2,1-3H3 |
Clé InChI |
BSRHISJWLGMQCJ-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=CC(=N1)CC(C)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}cyclopropane-1-carboxylic acid](/img/structure/B15322665.png)
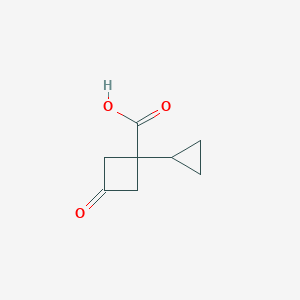
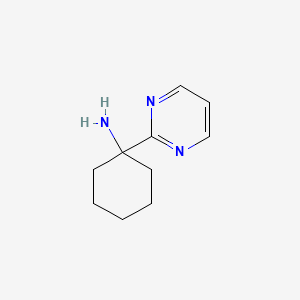
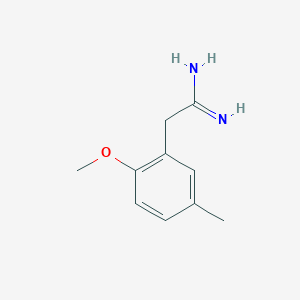
![3-(Benzo[d]thiazol-2-ylmethyl)pyrrolidin-3-ol](/img/structure/B15322696.png)
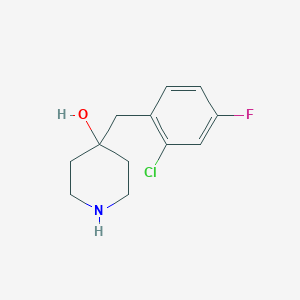
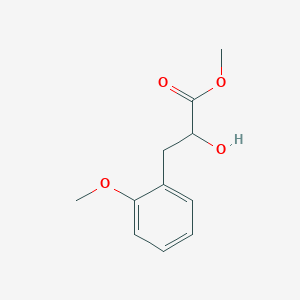
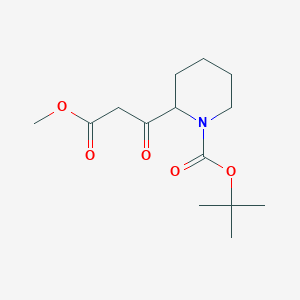
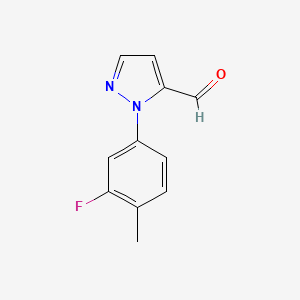
![2-[(4-Methyl-2-pyridinyl)amino]-ethanol](/img/structure/B15322730.png)
